

The Enigmatic Molecule: A Technical Overview of 3,5-Diethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diethyl-4-hydroxybenzaldehyde

Cat. No.: B1304944

[Get Quote](#)

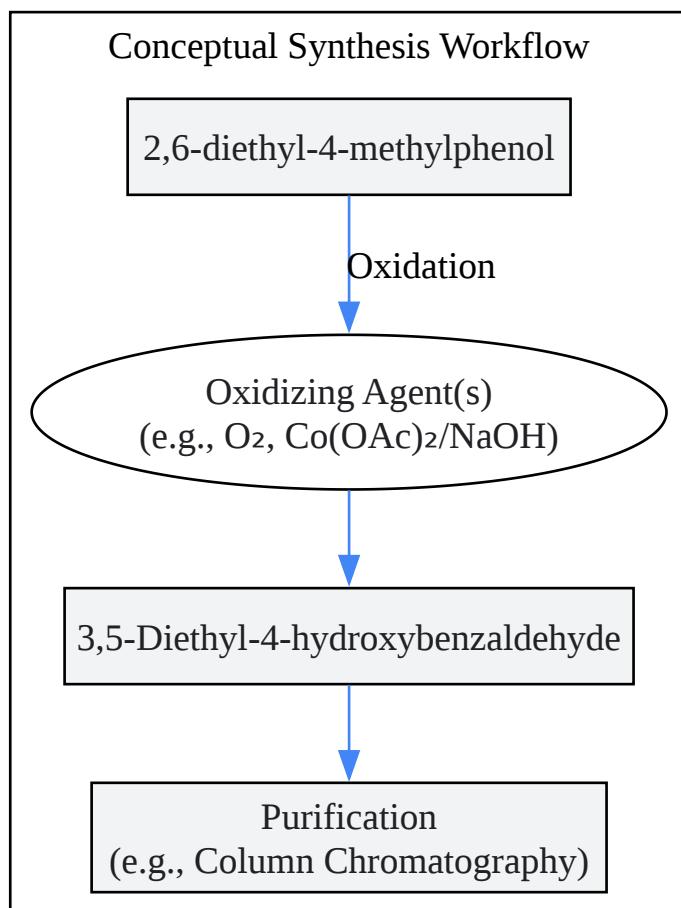
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of **3,5-Diethyl-4-hydroxybenzaldehyde**, a small organic molecule of interest within the broader class of substituted phenolic aldehydes. Despite its structural simplicity, publicly available scientific literature on this specific compound is notably scarce. This document serves to consolidate the known information and highlight the significant knowledge gaps that present opportunities for future research.

Physicochemical Properties

What is definitively known about **3,5-Diethyl-4-hydroxybenzaldehyde** is its fundamental chemical identity. These core properties are summarized in the table below.

Property	Value	Reference
CAS Number	69574-07-8	N/A
Molecular Formula	C ₁₁ H ₁₄ O ₂	N/A
Molecular Weight	178.23 g/mol	N/A


Table 1: Physicochemical Properties of **3,5-Diethyl-4-hydroxybenzaldehyde**.

Discovery and Synthesis

The history of the initial discovery and first synthesis of **3,5-Diethyl-4-hydroxybenzaldehyde** is not well-documented in accessible scientific journals or patent literature. However, inferences regarding potential synthetic routes can be drawn from established methods for analogous 3,5-dialkyl-4-hydroxybenzaldehydes. A common strategy for synthesizing such compounds involves the selective oxidation of the corresponding 2,4,6-trialkylphenol.

Postulated Synthetic Pathway

A plausible synthetic approach for **3,5-Diethyl-4-hydroxybenzaldehyde** would likely involve the oxidation of 2,6-diethyl-4-methylphenol. This conceptual workflow is depicted below.

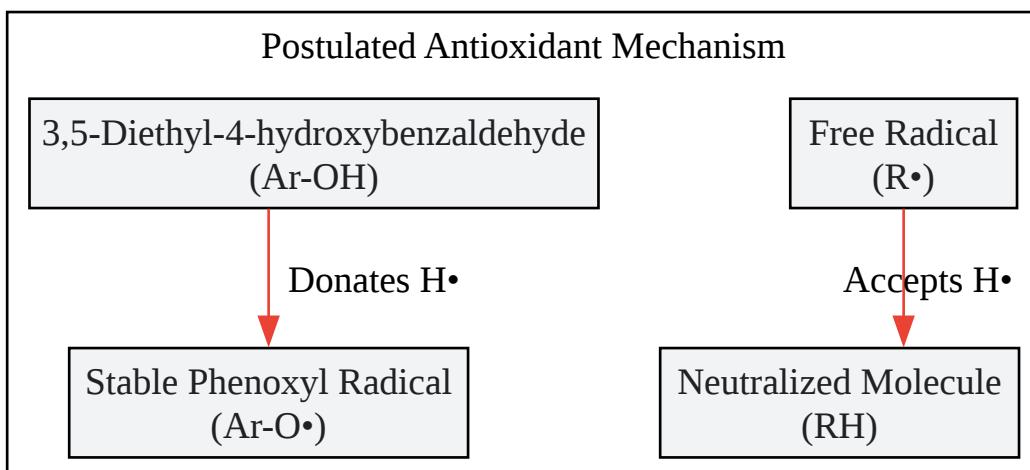
[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **3,5-Diethyl-4-hydroxybenzaldehyde**.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for **3,5-Diethyl-4-hydroxybenzaldehyde** is not available, a general method adapted from the synthesis of related compounds is presented below for illustrative purposes. Note: This is a hypothetical protocol and requires experimental validation.

- **Reaction Setup:** A mixture of 2,6-diethyl-4-methylphenol (1 equivalent), a catalytic amount of a transition metal catalyst (e.g., cobalt(II) acetate), and a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., ethylene glycol/water) would be prepared in a reaction vessel equipped for gas bubbling.
- **Oxidation:** Oxygen gas would be bubbled through the stirred reaction mixture at a controlled temperature (e.g., 50-70 °C) for a specified duration.
- **Workup:** Upon completion, the reaction would be quenched, typically by acidification. The product would then be extracted into an organic solvent.
- **Purification:** The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the pure **3,5-Diethyl-4-hydroxybenzaldehyde**.


Biological Activity and Signaling Pathways

There is a significant deficit of information regarding the biological activities of **3,5-Diethyl-4-hydroxybenzaldehyde**. However, based on the known bioactivities of structurally similar compounds, particularly other 3,5-dialkyl-4-hydroxybenzaldehydes, it is plausible to hypothesize potential areas of interest.

Potential Antioxidant Activity

Many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the benzene ring is a key functional moiety in this activity. The presence of bulky alkyl groups at the ortho positions can enhance the stability of the resulting phenoxy radical, thereby potentially increasing antioxidant efficacy.

A proposed general mechanism for the radical scavenging activity of phenolic antioxidants is illustrated below.

[Click to download full resolution via product page](#)

Caption: Postulated free radical scavenging mechanism for phenolic antioxidants.

Potential Anti-inflammatory Activity

Research on related hydroxybenzaldehydes has suggested potential anti-inflammatory effects. These are often attributed to the modulation of key inflammatory signaling pathways. While no such studies have been conducted on **3,5-Diethyl-4-hydroxybenzaldehyde**, it is a potential avenue for future investigation.

Future Research Directions

The lack of available data on **3,5-Diethyl-4-hydroxybenzaldehyde** presents a clear opportunity for novel research. Key areas that warrant investigation include:

- Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).
- Evaluation of Biological Activity: Screening of the compound for a range of biological activities, with a primary focus on its potential as an antioxidant and anti-inflammatory agent.
- Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action, including the identification of any targeted

signaling pathways.

- Comparative Studies: Direct comparison of the physicochemical and biological properties of **3,5-Diethyl-4-hydroxybenzaldehyde** with its dimethyl and di-tert-butyl analogues to understand the influence of the alkyl substituents.

In conclusion, **3,5-Diethyl-4-hydroxybenzaldehyde** remains a molecule of unrealized potential. The foundational chemical information is established, but a significant body of research is required to uncover its synthesis, biological functions, and potential applications in drug discovery and development.

- To cite this document: BenchChem. [The Enigmatic Molecule: A Technical Overview of 3,5-Diethyl-4-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304944#discovery-of-3-5-diethyl-4-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com